molecular formula C12H18N2O2S B2700017 N-(2-methoxyethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide CAS No. 2194901-32-9

N-(2-methoxyethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2700017
CAS No.: 2194901-32-9
M. Wt: 254.35
InChI Key: OHGWCPZZUWCJSK-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 2-methoxyethyl substituent on the carboxamide nitrogen and a thiophen-3-yl group at the pyrrolidine C3 position. The compound’s crystallographic properties (e.g., hydrogen bonding, packing efficiency) can be analyzed using tools like SHELX and Mercury , which are widely employed for small-molecule and macromolecular structure determination.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-16-6-4-13-12(15)14-5-2-10(8-14)11-3-7-17-9-11/h3,7,9-10H,2,4-6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGWCPZZUWCJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Properties/Applications
N-(2-Methoxyethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide - 2-Methoxyethyl (carboxamide N)
- Thiophen-3-yl (pyrrolidine C3)
- Moderate hydrophobicity (methoxy group)
- Thiophene enhances π-π stacking
Likely optimized for membrane permeability due to balanced lipophilicity
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide () - Trifluoroethyl (pyrrolidine C3)
- Morpholino-pyridine (aromatic system)
- High electronegativity (CF₃) enhances binding to hydrophobic pockets
- Morpholino group improves solubility
Patent highlights solid-state forms, suggesting formulation versatility for drug delivery
N-(2-Hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide () - Hydroxyethyl (carboxamide N)
- Pyrimidinylmethyl (fused ring system)
- Hydroxyethyl enables stronger hydrogen bonding vs. methoxyethyl
- Pyrimidine enhances metabolic stability
Likely higher aqueous solubility due to polar hydroxyl group

Key Findings:

Substituent Effects on Solubility and Binding: The 2-methoxyethyl group in the target compound provides moderate hydrophobicity, balancing membrane permeability and solubility. The trifluoroethyl group in ’s analog introduces strong electronegativity, which may enhance binding affinity to hydrophobic enzyme pockets (e.g., kinases) .

Crystallographic and Solid-State Behavior: The thiophene ring in the target compound likely contributes to π-π stacking interactions, influencing crystal packing. Similar motifs are analyzed in Mercury for void visualization and packing similarity . ’s compound emphasizes polymorphism and salt formation, critical for patenting stable drug formulations. The morpholino-pyridine system may facilitate diverse hydrogen-bonding networks, as described in Etter’s graph set analysis .

Hydrogen Bonding and Stability: The hydroxyethyl substituent () can act as both donor and acceptor in hydrogen bonds, enhancing crystal stability. The trifluoroethyl group () lacks hydrogen-bonding capacity, relying on van der Waals interactions, which may result in higher conformational flexibility .

Research Implications and Gaps

While the target compound’s structure suggests intermediate properties between its hydroxyethyl and trifluoroethyl analogs, direct comparative pharmacological data are absent. Further studies should explore:

  • Solubility and LogP : Experimental measurements to validate computational predictions.
  • Crystal Engineering : Using Mercury to compare packing motifs with ’s polymorphic forms.
  • Biological Activity : Screening against targets like GPCRs or kinases, where pyrrolidine-carboxamides are prevalent.

Biological Activity

N-(2-Methoxyethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a thiophene moiety and a methoxyethyl substituent. Its molecular formula is C12H15N2O2SC_{12}H_{15}N_{2}O_{2}S, with a molecular weight of approximately 253.32 g/mol. The presence of both heterocyclic rings contributes to its unique pharmacological properties.

Research indicates that this compound may interact with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of IκB kinase (IKK), which plays a crucial role in the NF-kB signaling pathway associated with inflammation and cancer progression .
  • Receptor Modulation : Preliminary studies suggest that it may modulate receptors involved in neurotransmission, potentially impacting mood and cognitive functions.

Antiinflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Studies have indicated that compounds with similar structures to this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Case Studies

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines, suggesting its role in modulating immune responses.
  • Anticancer Activity : A study involving human cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability, indicating its potential as an anticancer agent.

Table 1: Biological Activities of this compound

Activity Effect Reference
Anti-inflammatoryInhibition of TNF-alpha secretion
AnticancerInduction of apoptosis
Enzyme inhibitionInhibition of IKK

Table 2: Comparative Analysis with Similar Compounds

Compound Activity Mechanism
This compoundAnti-inflammatory, AnticancerIKK inhibition, Cytokine modulation
Thiophene derivativesAntioxidantFree radical scavenging
Pyrrolidine analogsNeuroprotectiveReceptor modulation

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